molecular formula C17H16FNO4 B3014135 5-((4-fluorobenzyl)oxy)-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one CAS No. 1021134-63-3

5-((4-fluorobenzyl)oxy)-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one

Cat. No. B3014135
CAS RN: 1021134-63-3
M. Wt: 317.316
InChI Key: MISQZUUAKJHSQM-UHFFFAOYSA-N
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Description

The compound "5-((4-fluorobenzyl)oxy)-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one" is a synthetic molecule that appears to be related to various research efforts in the field of medicinal chemistry. The presence of a pyranone core, a fluorobenzyl group, and a pyrrolidine moiety suggests that this compound could be of interest due to its potential biological activity. The fluorine atom's presence is particularly noteworthy as fluorine substitution is a common strategy in drug design to modulate the biological activity and metabolic stability of pharmaceuticals.

Synthesis Analysis

The synthesis of related fluorobenzyl-containing compounds has been described in the literature. For instance, a scalable synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate has been reported, which involves a lithium-bromine exchange reaction, addition to an aldehyde, and a palladium-catalyzed step, among others . Similarly, the synthesis of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride has been achieved through a two-step reaction . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. X-ray crystallography has been used to determine the conformation of nootropic agents with similar structural features, revealing the presence of envelope conformations in five-membered rings and the importance of hydrogen bonding in stabilizing crystal structures . Such insights could be relevant when considering the molecular structure of "5-((4-fluorobenzyl)oxy)-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one".

Chemical Reactions Analysis

The reactivity of pyranone derivatives has been explored, with 4-azido-6-methyl-2H-pyran-2-one undergoing 1,3-dipolar cycloadditions to yield triazole derivatives and reacting with β-dicarbonyl compounds to form pyridines . These reactions highlight the versatility of the pyranone ring system in chemical transformations, which could be relevant for further functionalization of the compound under study.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "5-((4-fluorobenzyl)oxy)-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one" are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. For example, the presence of a fluorine atom can influence the lipophilicity and electronic properties of a molecule, potentially affecting its pharmacokinetic profile . The pyrrolidine ring is a common feature in bioactive molecules and can impact the compound's conformational preferences and ability to form hydrogen bonds .

Scientific Research Applications

Hybrid Catalysts in Synthesis

The synthesis of compounds with pyranopyrimidine cores, such as 5-((4-fluorobenzyl)oxy)-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one, is crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Research highlights the importance of hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, in developing these scaffolds. These catalysts facilitate one-pot multicomponent reactions, demonstrating the compound's relevance in synthesizing bioactive molecules (Parmar, Vala, & Patel, 2023).

Role in Drug Discovery

The pyrrolidine ring, a component of 5-((4-fluorobenzyl)oxy)-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one, is extensively used in drug discovery due to its ability to efficiently explore pharmacophore space through sp3-hybridization. This structural feature contributes to the stereochemistry of molecules, enhancing their biological activity. The review by Li Petri et al. (2021) emphasizes the versatility of the pyrrolidine scaffold in designing compounds with significant biological profiles, highlighting the compound's potential in developing new therapeutic agents (Li Petri et al., 2021).

Therapeutic Worth of Related Compounds

The research on 1,3,4-oxadiazole derivatives, which share a structural resemblance with 5-((4-fluorobenzyl)oxy)-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one, indicates their wide range of bioactivities. These activities result from effective binding with various enzymes and receptors in biological systems. The systematic review by Verma et al. (2019) showcases the development of these derivatives in treating various ailments, underscoring the therapeutic potential of structurally related compounds (Verma et al., 2019).

Antioxidant Properties

Studies on chromones and their derivatives, akin to the core structure of 5-((4-fluorobenzyl)oxy)-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one, reveal their significant antioxidant properties. These properties are vital in neutralizing active oxygen and halting free radical processes that lead to cell impairment and diseases. The review by Yadav et al. (2014) highlights over 400 naturally and synthetically derived chromone derivatives with antioxidant potential, emphasizing the importance of specific functional groups for radical scavenging activity (Yadav, Parshad, Manchanda, & Sharma, 2014).

properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-2-(pyrrolidine-1-carbonyl)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4/c18-13-5-3-12(4-6-13)10-22-16-11-23-15(9-14(16)20)17(21)19-7-1-2-8-19/h3-6,9,11H,1-2,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISQZUUAKJHSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-fluorobenzyl)oxy)-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one

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